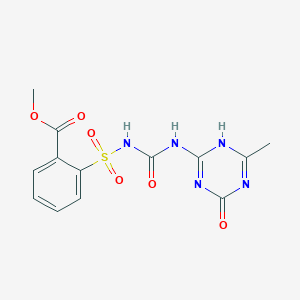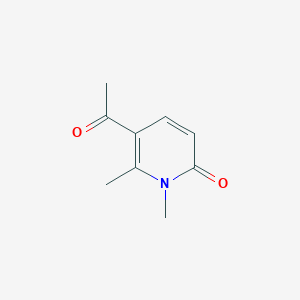
2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) is a chemical compound that belongs to the family of pyridones. It is a white to pale yellow powder that is soluble in organic solvents like ethanol and methanol. This compound has attracted the attention of researchers due to its potential applications in various fields like pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) is not fully understood. However, it is believed to work by inhibiting the activity of enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription.
Biochemische Und Physiologische Effekte
Studies have shown that 2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) has no significant toxic effects on mammalian cells. It has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) in lab experiments include its low toxicity, good bioavailability, and potential as an antibacterial, antifungal, and antiviral agent. However, its limitations include its relatively low solubility in water and its potential to interact with other compounds in biological systems.
Zukünftige Richtungen
There are several future directions for research on 2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI). One potential direction is to explore its potential as an anti-inflammatory and antitumor agent. Another direction is to investigate its potential as an agrochemical for use in crop protection. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for use as a therapeutic agent.
Synthesemethoden
The synthesis of 2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) can be achieved by various methods. One of the most common methods involves the reaction of 2,6-dimethyl-3,5-dicarbethoxy-4-pyridone with acetic anhydride in the presence of a catalyst like p-toluenesulfonic acid. Another method involves the reaction of 2,6-dimethyl-4-hydroxypyridine with acetic anhydride in the presence of a base like sodium acetate.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) has been extensively studied for its potential applications in various fields. In the field of pharmaceuticals, this compound has been shown to exhibit antibacterial, antifungal, and antiviral activities. It has also been shown to have potential as an anti-inflammatory and antitumor agent.
Eigenschaften
CAS-Nummer |
129689-55-0 |
|---|---|
Produktname |
2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl-(9CI) |
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
5-acetyl-1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C9H11NO2/c1-6-8(7(2)11)4-5-9(12)10(6)3/h4-5H,1-3H3 |
InChI-Schlüssel |
XIMVYCPEBCAJQV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=O)N1C)C(=O)C |
Kanonische SMILES |
CC1=C(C=CC(=O)N1C)C(=O)C |
Synonyme |
2(1H)-Pyridinone, 5-acetyl-1,6-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



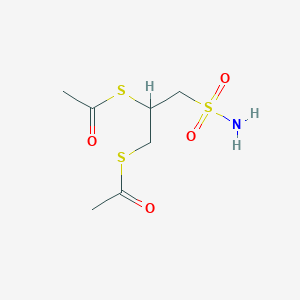
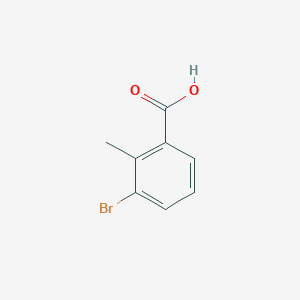
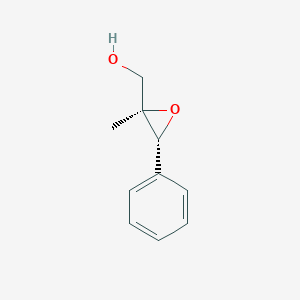
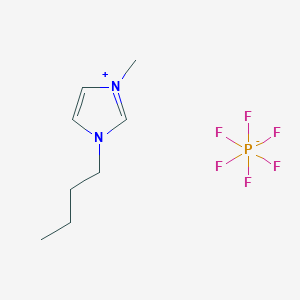
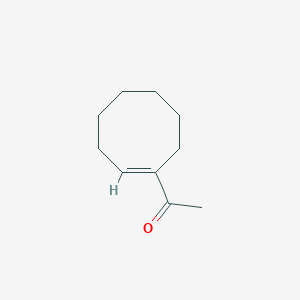
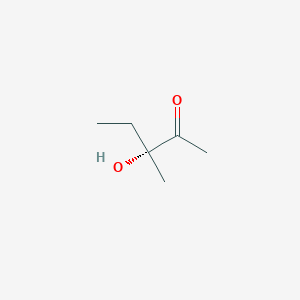
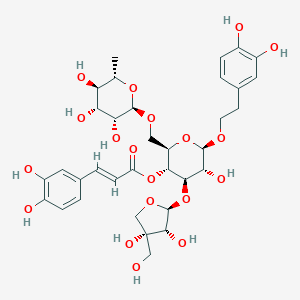
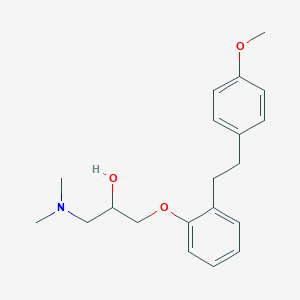
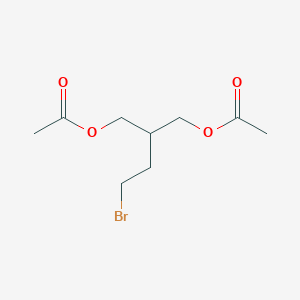
![2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B144042.png)
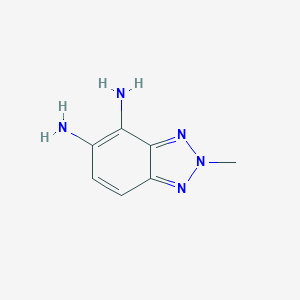
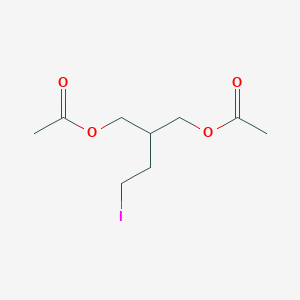
![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B144046.png)
